molecular formula C58H74N14O10S B1604856 Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- CAS No. 86917-56-8

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-

Cat. No.: B1604856
CAS No.: 86917-56-8
M. Wt: 1159.4 g/mol
InChI Key: BRNJDUSQUDIUSH-LINJYZGSSA-N
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Description

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- is a peptide fragment derived from the larger neuropeptide Substance P. This compound is known for its role in neurotransmission, particularly in the modulation of pain and inflammatory responses. It is composed of a specific sequence of amino acids: proline at position 4, valine at position 8, and tryptophan at positions 7, 9, and 10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered biological activity.

Scientific Research Applications

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and neurotransmission.

    Medicine: Explored for its potential in pain management and treatment of inflammatory diseases.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- exerts its effects by binding to the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of intracellular calcium and subsequent activation of protein kinase C. These events result in the modulation of pain and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Substance P: The full-length neuropeptide from which Substance P (4-11) is derived.

    Neurokinin A: Another member of the tachykinin family with similar biological functions.

    Neurokinin B: Shares structural similarities and binds to the same receptor family.

Uniqueness

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other tachykinins. Its truncated structure allows for targeted studies on the functional domains of Substance P.

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H74N14O10S/c1-31(2)50(58(82)71-46(26-33-29-64-39-15-8-5-12-36(33)39)56(80)70-45(55(79)66-41(51(61)75)22-24-83-3)25-32-28-63-38-14-7-4-11-35(32)38)72-57(81)47(27-34-30-65-40-16-9-6-13-37(34)40)69-54(78)44(19-21-49(60)74)68-53(77)43(18-20-48(59)73)67-52(76)42-17-10-23-62-42/h4-9,11-16,28-31,41-47,50,62-65H,10,17-27H2,1-3H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,66,79)(H,67,76)(H,68,77)(H,69,78)(H,70,80)(H,71,82)(H,72,81)/t41-,42+,43-,44-,45+,46+,47+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJDUSQUDIUSH-LINJYZGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H74N14O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235968
Record name Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1159.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86917-56-8
Record name Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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